4-(2,2-Dimethylpropyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2,2-dimethylpropyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNKOUWZXGZYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429097 | |
| Record name | 4-neopentylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65687-52-7 | |
| Record name | 4-neopentylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,2-dimethylpropyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Preparation
Strategic Design of Synthetic Pathways for 4-(2,2-Dimethylpropyl)benzoic Acid
The synthesis of this compound can be achieved through several key strategies, including alkylation, carboxylation, and oxidation.
A primary route to this compound involves the Friedel-Crafts alkylation of a benzene (B151609) derivative. masterorganicchemistry.comlibretexts.org This electrophilic aromatic substitution reaction typically utilizes an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the alkyl group onto the aromatic ring. masterorganicchemistry.comlibretexts.org
One approach is the direct alkylation of benzoic acid. However, the carboxylic acid group is deactivating, making the aromatic ring less susceptible to electrophilic attack. masterorganicchemistry.com Therefore, a more common strategy involves the alkylation of a more reactive benzene derivative, followed by the introduction or modification of the carboxyl group.
A plausible pathway begins with the Friedel-Crafts alkylation of toluene (B28343) with neopentyl chloride (1-chloro-2,2-dimethylpropane) to form 4-neopentyltoluene. google.com The neopentyl carbocation, generated from the interaction of neopentyl chloride with the Lewis acid, is prone to rearrangement. However, the formation of the tertiary carbocation is favored, leading to the desired substitution pattern. Subsequent oxidation of the methyl group of 4-neopentyltoluene yields this compound. google.com
Alternatively, Friedel-Crafts acylation can be employed. This involves reacting an aromatic substrate with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid. organic-chemistry.orgwikipedia.org The resulting ketone can then be reduced to the corresponding alkane. organic-chemistry.org For instance, benzene could be acylated with pivaloyl chloride ((CH₃)₃CCOCl) to form 2,2-dimethyl-1-phenylpropan-1-one, which is then reduced to neopentylbenzene (B92466). chemicalbook.com Subsequent functionalization of the para-position would be necessary to introduce the carboxylic acid group.
Table 1: Comparison of Alkylation Strategies
| Strategy | Starting Materials | Key Intermediates | Advantages | Disadvantages |
|---|---|---|---|---|
| Friedel-Crafts Alkylation of Toluene | Toluene, Neopentyl chloride, AlCl₃ | 4-Neopentyltoluene | Direct introduction of both alkyl groups. | Potential for polyalkylation and carbocation rearrangements. |
| Friedel-Crafts Acylation of Benzene | Benzene, Pivaloyl chloride, AlCl₃ | 2,2-Dimethyl-1-phenylpropan-1-one, Neopentylbenzene | Avoids polyacylation as the ketone product is deactivated. organic-chemistry.org | Requires an additional reduction step. |
Carboxylation provides a direct method to introduce the carboxylic acid group onto an existing aromatic framework. A prominent example is the Grignard reaction. byjus.com This involves the preparation of an organomagnesium halide (Grignard reagent) from an aryl halide, which then reacts with carbon dioxide (dry ice) to form the corresponding carboxylic acid after acidic workup. organic-chemistry.orgyoutube.comscribd.com
For the synthesis of this compound, this would entail the formation of a Grignard reagent from 1-bromo-4-(2,2-dimethylpropyl)benzene. The synthesis of this starting material can be achieved through the Friedel-Crafts alkylation of benzene with neopentyl chloride to produce neopentylbenzene, followed by bromination at the para position. The subsequent reaction of the Grignard reagent with CO₂ would yield the desired product. organic-chemistry.org
Recent advancements have focused on improving the efficiency and substrate scope of Grignard reactions, including the use of turbo-Grignard reagents and flow chemistry techniques to manage exothermic reactions and improve yields. nih.govresearchgate.net
Oxidation of an alkyl group attached to the benzene ring is a common and effective method for synthesizing benzoic acid derivatives. google.com As mentioned previously, the oxidation of 4-neopentyltoluene is a viable route. google.com This oxidation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The reaction selectively oxidizes the methyl group to a carboxylic acid while leaving the bulky neopentyl group intact. A patent describes the liquid-phase oxidation of tertiary-alkyl-substituted toluenes using molecular oxygen in the presence of a cobalt or manganese salt catalyst, achieving high yields of the corresponding benzoic acids. google.com
Mechanistic Aspects of Key Synthetic Steps
The core reactions in the synthesis of this compound, namely Friedel-Crafts reactions and Grignard carboxylation, proceed through well-defined mechanisms.
The Friedel-Crafts alkylation begins with the formation of a carbocation electrophile. The Lewis acid, typically AlCl₃, abstracts a halide from the alkyl halide, generating a carbocation. masterorganicchemistry.comlibretexts.org This carbocation then attacks the electron-rich benzene ring in an electrophilic aromatic substitution. A critical aspect of using neopentyl halides is the potential for carbocation rearrangement. The initially formed primary neopentyl carbocation can undergo a hydride or, more relevantly, a methyl shift to form a more stable tertiary carbocation, which then acts as the electrophile. libretexts.org
The Friedel-Crafts acylation mechanism involves the formation of an acylium ion (R-C≡O⁺) as the electrophile. organic-chemistry.org This ion is generated by the reaction of an acyl chloride or anhydride with a Lewis acid. organic-chemistry.org Unlike alkylation, the acylium ion is resonance-stabilized and does not undergo rearrangement. wikipedia.org The ketone product is less reactive than the starting material, which prevents further acylation. organic-chemistry.orgwikipedia.org
The Grignard reaction for carboxylation involves the nucleophilic attack of the organomagnesium compound on the electrophilic carbon of carbon dioxide. organic-chemistry.org This forms a magnesium carboxylate salt, which upon protonation with a dilute acid, yields the carboxylic acid. youtube.comscribd.com The reaction is sensitive to moisture and requires anhydrous conditions. youtube.com
Optimization of Reaction Parameters and Yields for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.
In Friedel-Crafts reactions , the molar ratio of the reactants and catalyst is critical. For alkylation, using an excess of the aromatic substrate can help to minimize polyalkylation. The choice of Lewis acid can also influence the outcome; while AlCl₃ is common, other catalysts like FeCl₃ or solid acid catalysts can be used. masterorganicchemistry.comrsc.org Temperature control is important to manage the reaction rate and prevent side reactions.
For Grignard reactions , the purity of the magnesium and the dryness of the solvent (typically diethyl ether or tetrahydrofuran) are paramount to ensure the successful formation of the Grignard reagent. byjus.comscribd.com Recent studies have explored the use of additives like lithium chloride (LiCl) to improve the solubility and reactivity of Grignard reagents. nih.gov The temperature of the carboxylation step is also important; it is often carried out at low temperatures to minimize side reactions.
Table 2: Optimization Parameters for Key Synthetic Reactions
| Reaction | Key Parameters to Optimize | Potential Outcomes of Optimization |
|---|---|---|
| Friedel-Crafts Alkylation | Reactant ratios, catalyst type and amount, temperature | Increased yield of mono-alkylated product, reduced side reactions. |
| Friedel-Crafts Acylation | Catalyst loading, solvent, temperature | Improved reaction rate and yield, easier workup. acs.org |
| Grignard Carboxylation | Solvent purity, magnesium activation, temperature | Higher yield of the carboxylic acid, fewer byproducts. rsc.org |
| Oxidation | Oxidizing agent, catalyst, temperature, pressure | Selective oxidation of the target group, high conversion. google.com |
Scalability Considerations for Research-Scale Production of this compound
Scaling up the synthesis of this compound from the laboratory bench to larger research-scale quantities presents several challenges.
For Friedel-Crafts reactions , the highly exothermic nature of the reaction requires efficient heat management to maintain control and prevent runaway reactions. The handling of corrosive and moisture-sensitive Lewis acids like AlCl₃ also requires specialized equipment and procedures. The potential for generating significant amounts of waste from the catalyst and workup steps is another consideration.
The Grignard reaction also poses scalability challenges due to its sensitivity to air and moisture. Maintaining an inert atmosphere and using anhydrous solvents becomes more critical on a larger scale. The exothermic nature of both the Grignard reagent formation and the subsequent carboxylation requires careful temperature control. Flow chemistry offers a promising solution for scaling up Grignard reactions, as it allows for better control over reaction parameters and improved safety. researchgate.net
Oxidation reactions , particularly those using strong oxidizing agents like potassium permanganate, can be difficult to scale due to the large quantities of reagents required and the formation of significant amounts of manganese dioxide waste. The use of catalytic oxidation with molecular oxygen, as described in some patents, offers a more sustainable and scalable alternative. google.com
Molecular Structure, Conformation, and Spectroscopic Elucidation
Conformational Preferences and Stereochemical Insights
The conformational landscape of 4-(2,2-dimethylpropyl)benzoic acid is primarily influenced by the rotation around the single bonds. The key rotatable bonds are between the benzene (B151609) ring and the carboxylic acid group, and between the benzene ring and the neopentyl group.
The rotation of the carboxylic acid group relative to the benzene ring can lead to different conformers. Theoretical studies on substituted benzoic acids suggest that the planar conformation, where the carboxylic acid group is coplanar with the benzene ring, is generally the most stable due to conjugation between the aromatic π-system and the carbonyl group.
The neopentyl group, with its quaternary carbon, has a significant steric presence. Rotation around the C-C bond connecting the neopentyl group to the benzene ring would likely be sterically hindered, favoring a staggered conformation to minimize steric strain between the methyl groups of the neopentyl substituent and the ortho-hydrogens of the benzene ring. Due to the free rotation around the single bonds at room temperature, the molecule is expected to exist as a mixture of rapidly interconverting conformers in solution.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. Although a specific experimental spectrum for this compound is not widely published, the expected characteristic vibrational frequencies can be predicted.
Expected Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 | Broad, Strong |
| C-H (Aromatic) | Stretching | 3100-3000 | Medium |
| C-H (Alkyl) | Stretching | 2960-2850 | Strong |
| C=O (Carboxylic Acid) | Stretching | 1710-1680 | Strong |
| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Strong |
| C-O (Carboxylic Acid) | Stretching | 1320-1210 | Medium |
| O-H (Carboxylic Acid) | Bending | 1440-1395 | Medium |
| C-H (Aromatic) | Bending (out-of-plane) | 900-675 | Strong |
The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer. The C=O stretch is also a very strong and characteristic absorption. The various C-H and C=C stretching and bending vibrations of the aromatic ring and the alkyl group would provide further details in the fingerprint region of the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule in solution. For this compound, both ¹H and ¹³C NMR would provide valuable information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
Expected ¹H NMR Chemical Shifts for this compound:
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 12.0-13.0 | Singlet | 1H |
| Aromatic (ortho to -COOH) | 8.0-8.2 | Doublet | 2H |
| Aromatic (ortho to -CH₂-) | 7.3-7.5 | Doublet | 2H |
| Methylene (B1212753) (-CH₂-) | 2.5-2.7 | Singlet | 2H |
| tert-Butyl (-C(CH₃)₃) | 0.9-1.0 | Singlet | 9H |
The downfield shift of the carboxylic acid proton is characteristic. The aromatic protons would likely appear as two distinct doublets due to the para-substitution pattern. The methylene protons adjacent to the aromatic ring would appear as a singlet, and the nine equivalent protons of the tert-butyl group would also give a sharp singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show a signal for each non-equivalent carbon atom.
Expected ¹³C NMR Chemical Shifts for this compound:
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| Carbonyl (-C=O) | 170-180 |
| Aromatic (C-COOH) | 128-132 |
| Aromatic (C-CH₂-) | 145-150 |
| Aromatic (CH, ortho to -COOH) | 130-132 |
| Aromatic (CH, ortho to -CH₂-) | 128-130 |
| Methylene (-CH₂-) | 45-50 |
| Quaternary (-C(CH₃)₃) | 30-35 |
| Methyl (-CH₃) | 28-32 |
Mass Spectrometry for Accurate Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (192.25 g/mol ).
Electron ionization (EI) would likely lead to characteristic fragmentation patterns. Key expected fragments would include:
Loss of the hydroxyl group (-OH): This would result in a fragment at m/z 175.
Loss of the carboxyl group (-COOH): This would give a fragment at m/z 147.
Benzylic cleavage: Cleavage of the bond between the methylene group and the tert-butyl group would lead to a stable benzylic cation.
Loss of a tert-butyl radical: A prominent peak at m/z 135 would be expected from the loss of the tert-butyl group (57 amu).
Formation of a tropylium (B1234903) ion: Rearrangement and fragmentation of the aromatic ring could lead to a tropylium ion at m/z 91.
Fundamental Reaction Types of Benzoic Acid Derivatives
Benzoic acid and its derivatives undergo a variety of well-established reactions, which can be categorized by the reactive site: the carboxyl group or the aromatic ring. aakash.ac.in
Reactions of the Carboxyl Group: The carboxyl group is the site of several key transformations, including nucleophilic acyl substitution and reduction. wikipedia.org
Esterification: In the presence of an acid catalyst, benzoic acids react with alcohols to form esters. This is a reversible process known as Fischer esterification. libretexts.org
Amidation: Amides are typically formed by reacting the benzoic acid with an amine. This often requires activating the carboxylic acid, for instance, by converting it to a more reactive acyl chloride, or by using coupling agents. wikipedia.orgsmolecule.com
Reduction: The carboxyl group can be reduced to a primary alcohol (benzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org Weaker agents such as sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. aakash.ac.in
Conversion to Acyl Halides: Highly reactive acid halides are produced by treating the benzoic acid with halogenating agents such as thionyl chloride (SOCl₂) or phosphorus chlorides. wikipedia.org
Reactions of the Aromatic Ring: The benzene ring of benzoic acid can undergo electrophilic aromatic substitution. The carboxylic acid group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming substituents to the meta-position. aakash.ac.inwikipedia.org Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. aakash.ac.in
Additionally, benzoic acid derivatives can be synthesized through the oxidation of alkylbenzenes. An alkyl side-chain on a benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through catalyzed air-oxidation in industrial settings. msu.edusavemyexams.commasterorganicchemistry.com This reaction requires at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com
| Reaction Type | Reagents/Conditions | Product | Reactive Site |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Carboxyl Group |
| Amidation | Amine, Coupling Agent (e.g., DCC) or conversion to Acyl Halide | Amide | Carboxyl Group |
| Reduction | LiAlH₄, then H₂O | Primary Alcohol | Carboxyl Group |
| Acyl Halide Formation | SOCl₂ or PCl₅ | Acyl Chloride | Carboxyl Group |
| Electrophilic Substitution | e.g., HNO₃/H₂SO₄ (Nitration) | Meta-substituted Benzoic Acid | Aromatic Ring |
| Alkyl Chain Oxidation | Hot alkaline KMnO₄, then acid | Benzoic Acid | Benzylic Carbon |
Influence of the 2,2-Dimethylpropyl Substituent on Aromatic Reactivity
The 4-(2,2-dimethylpropyl) group, also known as a neopentyl group, exerts both electronic and steric effects that modify the reactivity of the benzoic acid core.
Electronic Effects: Alkyl groups attached to an aromatic ring are generally considered activating, ortho-, para-directing groups for electrophilic aromatic substitution. elsevier.es This is due to a combination of a weak, electron-withdrawing inductive effect (-I) and a more dominant electron-donating resonance effect (+R), which operates through hyperconjugation. elsevier.es The donation of electron density from the alkyl group's C-H or C-C sigma bonds stabilizes the cationic intermediate (the Wheland intermediate) formed during electrophilic attack, making the substituted arene more reactive than benzene itself. elsevier.es
However, when attached to a benzoic acid, the activating nature of the alkyl group is opposed by the strong deactivating, meta-directing effect of the carboxylic acid group. For reactions involving the carboxyl group, the electronic effect of a para-alkyl group is relatively modest due to the distance.
Steric Effects: The most significant influence of the 2,2-dimethylpropyl group is its steric bulk. This is comparable to the well-studied tert-butyl group. While steric hindrance is most pronounced with ortho substituents, the sheer size of the neopentyl group can impact reactivity even from the para position by influencing how other molecules approach the reactive centers or by affecting the solvation of the molecule and its transition states. cdnsciencepub.com In some reactions, such as the disproportionation of alkylbenzenes, neopentylbenzene (B92466) has been shown to be significantly less reactive than ethylbenzene, an observation attributed to steric hindrance. nih.gov This steric bulk can also slow the kinetics of reactions at the carboxyl group, particularly with large nucleophiles or under conditions where crystal packing is a factor.
| Substituent Property | Influence of the 2,2-Dimethylpropyl Group | Impact on Reactivity |
| Inductive Effect (-I) | Weakly electron-withdrawing. | Minor effect, destabilizes carbocation intermediates. |
| Resonance Effect (+R) | Electron-donating via hyperconjugation. | Dominant electronic effect; stabilizes carbocation intermediates in electrophilic aromatic substitution, activating the ring. |
| Steric Hindrance | High steric bulk due to the quaternary carbon. | Can hinder the approach of reagents to the carboxyl group or the aromatic ring, potentially slowing reaction rates. Affects solvation of transition states. |
| Overall Directing Effect | Ortho, para-directing. | In electrophilic substitution, this effect works in concert with the meta-directing carboxyl group, leading to complex substitution patterns or favoring substitution on a different ring if part of a larger molecule. |
Kinetic Analysis of Transformational Processes Involving this compound
Kinetic studies quantify the rate of chemical reactions and provide insight into their mechanisms. For derivatives of benzoic acid, kinetic analyses often focus on how substituents affect reaction rates, which can be correlated using the Hammett equation. msuniv.ac.in
The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted benzene derivative to the rate constant (k₀) of the unsubstituted compound. The substituent constant (σ) depends only on the nature and position of the substituent, while the reaction constant (ρ) is characteristic of the reaction type.
For a para-substituent like 2,2-dimethylpropyl, the Hammett constant (σ_p) would be negative, reflecting its net electron-donating character. This predicts an acceleration of reactions that build up positive charge in the transition state (negative ρ value) and a deceleration of reactions that build up negative charge (positive ρ value).
Kinetic studies of the acid-catalyzed esterification of substituted benzoic acids have determined Arrhenius parameters and other transition-state data. rsc.org For para-alkyl substituents, the effect on the rate constant is generally small compared to the large rate decrease caused by bulky ortho-substituents. rsc.org A kinetic analysis of a reaction involving this compound would likely reveal a rate constant similar to that of other para-alkyl-substituted benzoic acids like p-toluic acid or 4-ethylbenzoic acid. However, the entropy of activation (ΔS‡) might be affected by the bulky neopentyl group's influence on the solvation of the transition state. rsc.org
| Kinetic Parameter | Definition | Expected Influence of 4-(2,2-Dimethylpropyl) Group |
| Rate Constant (k) | A measure of the reaction speed. | Slightly different from unsubstituted benzoic acid, influenced by the group's electronic effect (Hammett σ value). |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | The electron-donating nature may slightly lower Ea for reactions involving carbocationic intermediates. |
| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | Correlated with Ea. |
| Entropy of Activation (ΔS‡) | The change in entropy in going from reactants to the transition state. | May be more negative than for smaller substituents due to increased ordering of solvent molecules around the bulky, nonpolar group in the transition state. rsc.org |
Solvent Effects and Catalysis in Reactions of this compound
The choice of solvent and catalyst is critical in controlling the outcome and efficiency of reactions involving this compound.
Solvent Effects: The solvent can dramatically influence reaction rates and even the mechanism. nih.gov
Polar Protic vs. Aprotic Solvents: In nucleophilic substitution reactions, polar aprotic solvents (like DMF or DMSO) often lead to significantly faster rates compared to polar protic solvents (like water or ethanol). This is because protic solvents strongly solvate anionic nucleophiles through hydrogen bonding, stabilizing them and increasing the activation energy of the reaction. acs.org
Solvent Polarity: For reactions proceeding through charged intermediates, such as the arenium ion in electrophilic aromatic substitution, more polar solvents can stabilize the intermediate and affect the reaction rate. quora.com
Solvent-Free Conditions: For some reactions like esterification, avoiding a solvent altogether can be an effective "green chemistry" approach, often used in conjunction with solid catalysts. ijstr.orgacademie-sciences.fr
Catalysis: Catalysts are used to accelerate reactions without being consumed.
Acid Catalysis: Fischer esterification is a classic example, using strong mineral acids (H₂SO₄) or organic acids (p-toluenesulfonic acid). rsc.orgresearchgate.net Heterogeneous solid acid catalysts, such as phosphoric acid-modified montmorillonite (B579905) clay or sulfated zirconia, are gaining favor as they are easily separated from the reaction mixture and can often be reused. ijstr.org
Base Catalysis: Reactions involving deprotonation of the carboxylic acid are facilitated by bases.
Metal Catalysis: The industrial synthesis of benzoic acids from toluenes often uses cobalt or manganese naphthenate catalysts for the oxidation step. wikipedia.org
The bulky 2,2-dimethylpropyl group may influence the interaction between the substrate and the catalyst, particularly with heterogeneous catalysts where the reaction occurs on a surface. The accessibility of the active sites could be hindered, potentially requiring more vigorous reaction conditions or catalysts with larger pore structures.
| Reaction Type | Typical Catalysts | Common Solvents & Effects |
| Esterification | H₂SO₄, p-TsOH, Diphenylammonium triflate (DPAT), Modified Clays (PMK). ijstr.orgresearchgate.netresearchgate.net | Excess alcohol often used as solvent. Toluene (B28343), MeCN, THF also used. Solvent-free conditions are possible. ijstr.orgacademie-sciences.fr |
| Amidation | Coupling agents (DCC). smolecule.com | Dichloromethane, Tetrahydrofuran (THF). |
| Electrophilic Aromatic Substitution | Lewis acids (e.g., AlCl₃ for Friedel-Crafts), Strong acids (H₂SO₄ for nitration/sulfonation). | Non-polar solvents may slow chlorination. Acetic acid can stabilize the arenium ion intermediate. quora.com |
| Alkylbenzene Oxidation | KMnO₄, Cobalt/Manganese naphthenates. wikipedia.orgsavemyexams.com | Aqueous alkaline solution for KMnO₄; often solvent-free for industrial air-oxidation. |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. mjcce.org.mkvjst.vn It is particularly useful for predicting the properties of organic compounds like substituted benzoic acids. psu.edumdpi.com For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its geometry, electronic characteristics, and spectroscopic behavior. mjcce.org.mkresearchgate.net
Electronic Structure and Charge Distribution Analysis
DFT calculations are employed to analyze the electronic structure of this compound. The presence of the electron-donating 2,2-dimethylpropyl (neopentyl) group at the para position influences the electron density distribution across the benzene ring and the carboxylic acid moiety. psu.edu This substituent effect plays a crucial role in the molecule's reactivity. psu.edu
Natural Bond Orbital (NBO) analysis, a common tool used with DFT, can characterize the nature of bonding and intermolecular interactions. researchgate.net For benzoic acid derivatives, NBO analysis reveals hyper-conjugative interactions that contribute to molecular stability. ikprress.org The charge distribution, calculated through methods like Mulliken, Löwdin, or AIM (Atoms in Molecules), can be correlated with experimental properties such as the acid dissociation constant (pKa). psu.edu The electron-donating neopentyl group is expected to increase electron density on the aromatic ring, thereby influencing the acidity of the carboxylic group. psu.edu
Frontier Molecular Orbital (HOMO-LUMO) Theory
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. libretexts.orgimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. vjst.vn
For benzoic acid derivatives, the HOMO is typically a π-orbital delocalized over the benzene ring and the carboxyl group, while the LUMO is a π* anti-bonding orbital. researchgate.net The electron-donating neopentyl group is predicted to raise the energy of the HOMO, which would decrease the HOMO-LUMO gap and potentially increase the molecule's reactivity in certain reactions. psu.edu Time-dependent DFT (TD-DFT) calculations can predict electronic transitions, such as those observed in UV-Vis spectra, which are often characterized by promotions from occupied to unoccupied orbitals (e.g., HOMO-1 → LUMO). smolecule.comvjst.vn
Below is a table showing representative theoretical values for benzoic acid, which serve as a basis for understanding the properties of its derivatives.
| Parameter | Calculated Value (eV) for Benzoic Acid | Reference |
|---|---|---|
| HOMO Energy | -7.5 to -8.0 | vjst.vn |
| LUMO Energy | -1.0 to -1.5 | vjst.vn |
| HOMO-LUMO Gap | 6.0 to 6.5 | vjst.vn |
Predicted Spectroscopic Data and Vibrational Mode Assignments
DFT calculations are highly effective in predicting vibrational spectra (FT-IR and Raman). indexcopernicus.comnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. nih.gov For this compound, characteristic vibrational modes can be assigned.
Key vibrational modes for benzoic acid derivatives include:
O-H stretching: Typically observed as a broad band in the high-frequency region of the IR spectrum, often involved in hydrogen bonding. researchgate.net
C=O stretching: A strong, characteristic absorption band in the IR spectrum. indexcopernicus.com
C-H stretching: Arising from the aromatic ring and the alkyl substituent. indexcopernicus.com
Ring vibrations: In-plane and out-of-plane bending modes of the benzene ring. indexcopernicus.com
The following table presents typical calculated vibrational frequencies for key functional groups in benzoic acid derivatives.
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| O-H Stretch (Dimer) | ~3000-3200 | researchgate.net |
| C-H Stretch (Aromatic) | ~3050-3100 | indexcopernicus.com |
| C=O Stretch | ~1650-1700 | indexcopernicus.com |
| C-C Ring Stretch | ~1400-1600 | indexcopernicus.com |
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. rsc.org For this compound, MD simulations can explore the conformational landscape, particularly the rotational freedom of the bulky neopentyl group and the orientation of the carboxylic acid group relative to the benzene ring. chem960.com These simulations can reveal how factors like solvent and temperature influence the molecule's preferred shapes and aggregation behavior. rsc.org Studies on benzoic acid have shown that confinement can significantly impact its liquid dynamics and hydrogen bond network organization. rsc.org
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations are instrumental in mapping out potential reaction pathways and identifying the structures and energies of transition states. nih.govnrel.gov This predictive capability is crucial for understanding reaction mechanisms and designing new synthetic routes. nih.gov For this compound, these calculations can predict the feasibility of reactions such as esterification or amidation. smolecule.com The significant steric bulk of the neopentyl group is expected to influence the activation energies and kinetics of reactions involving the aromatic ring or the carboxyl group. Methods like the Artificial Force Induced Reaction (AFIR) can be used to explore reaction pathways from a given equilibrium structure. nih.gov
Theoretical Studies of Intermolecular Interactions involving this compound
Carboxylic acids are well-known for forming strong intermolecular hydrogen bonds, most commonly resulting in the formation of cyclic dimers. researchgate.netresearchgate.net Theoretical studies, often at the DFT or MP2 level of theory, can precisely characterize the geometry and stability of these dimers. researchgate.net For this compound, the primary intermolecular interaction is the formation of hydrogen-bonded dimers between the carboxylic acid groups. researchgate.netscispace.com
The strength of these hydrogen bonds is influenced by the electronic nature of the substituents on the phenyl ring. researchgate.net Electron-releasing groups are found to form more stable hydrogen bonds. researchgate.net The bulky neopentyl group, while primarily influencing the electronic properties, will also play a significant role in the solid-state packing of the molecules, potentially affecting the crystal structure and bulk properties.
Conclusion
4-(2,2-Dimethylpropyl)benzoic acid, while not yet a subject of extensive research, represents a molecule of significant academic and potentially practical interest. Its synthesis can be achieved through well-established synthetic methodologies, and its structure can be readily characterized by standard spectroscopic techniques. The unique combination of a rigid aromatic core, a reactive carboxylic acid group, and a bulky lipophilic substituent suggests promising applications in both materials science and medicinal chemistry. Further investigation into this compound and its derivatives is warranted to fully elucidate its properties and unlock its potential for technological and therapeutic advancements.
Table of Compounds
Synthesis and Characterization of Novel Derivatives and Analogs
Design Principles for 4-(2,2-Dimethylpropyl)benzoic Acid Derivatives
The design of new analogs of this compound is guided by established medicinal chemistry principles to enhance desired properties while minimizing unwanted effects. A primary strategy is bioisosteric replacement , where a functional group is substituted with another group that retains similar steric, electronic, and physicochemical properties, potentially improving the molecule's interaction with biological targets or altering its metabolic profile.
For the carboxylic acid moiety, common bioisosteres include tetrazoles, hydroxamic acids, and various acidic heterocyclic systems like 3-hydroxy-1,2-oxazoles or 4-hydroxy-1,2,5-oxadiazoles. researchgate.net These replacements can modulate the acidity (pKa), lipophilicity, and metabolic stability of the parent molecule. For instance, replacing the benzoic acid group of a drug with a hydroxylated triazole has been used to diminish off-target effects by creating more specific interactions within a target's active site. researchgate.net
Another key design principle is scaffold hopping and functional group appendage . This involves maintaining the core 4-(2,2-dimethylpropyl)benzoyl structure while introducing new functional groups onto the aromatic ring. The goal is to explore new binding interactions with a target receptor or enzyme. The introduction of substituents that can act as hydrogen bond donors or acceptors, or groups that alter the electronic distribution of the aromatic ring, can lead to significant changes in biological activity. researchgate.net These modifications are often guided by computational modeling and structure-activity relationship (SAR) studies to predict the impact of structural changes. uomustansiriyah.edu.iqggckondagaon.in
Strategies for Functionalization at the Aromatic Ring
The aromatic ring of this compound is a prime target for modification. The existing substituents—the para-directing alkyl group and the meta-directing carboxylic acid group—influence the regioselectivity of subsequent reactions.
Electrophilic Aromatic Substitution: Standard electrophilic substitution reactions such as nitration, halogenation, and sulfonation can introduce functional groups onto the ring. The positions ortho to the bulky 2,2-dimethylpropyl group (positions 3 and 5) are the most likely sites for substitution due to the combined directing effects of the existing groups. For example, nitration would be expected to yield primarily 4-(2,2-dimethylpropyl)-3-nitrobenzoic acid.
Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods offer more precise control over functionalization. Strategies often begin with the halogenation of the aromatic ring, followed by well-established cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide variety of substituents. For instance, bromination of the parent acid would create a key intermediate for introducing new aryl, alkyl, or amino groups. The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds on pre-functionalized aryl halides, enabling the synthesis of diverse aniline (B41778) derivatives. aablocks.com
C-H Functionalization: Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials. sigmaaldrich.com While challenging, directed C-H activation can achieve high regioselectivity. For the this compound scaffold, the carboxylic acid group can act as a directing group to functionalize the ortho positions (C3 and C5).
Modifications of the Carboxylic Acid Moiety
The carboxylic acid group is readily modified to produce a range of functional derivatives, most commonly esters and amides. These modifications can significantly alter solubility, membrane permeability, and susceptibility to metabolic enzymes.
Esterification and Amidation: Standard condensation reactions, often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can convert the carboxylic acid into esters and amides. This approach allows for the introduction of a vast array of alkyl, aryl, or heterocyclic groups. For example, lower alkyl esters are often synthesized as prodrugs to enhance bioavailability. google.com
Reduction to Alcohols: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting (4-(2,2-dimethylpropyl)phenyl)methanol can serve as a precursor for further derivatization, such as ether formation or oxidation to an aldehyde.
Bioisosteric Replacement: As mentioned in the design principles, the entire carboxylic acid group can be replaced with a bioisostere. longdom.org The synthesis of these analogs involves more complex, multi-step pathways. For example, creating a tetrazole analog might involve converting the carboxylic acid to a nitrile, followed by a [2+3] cycloaddition with an azide (B81097).
| Derivative Type | Reagents/Conditions | Resulting Functional Group | Key Properties Modified |
| Ester | Alcohol (R-OH), Acid catalyst | -COOR | Lipophilicity, Prodrug potential |
| Amide | Amine (R-NH₂), Coupling agent (e.g., EDC) | -CONHR | H-bonding, Metabolic stability |
| Primary Alcohol | LiAlH₄ or BH₃ | -CH₂OH | Polarity, Synthetic handle |
| Tetrazole | Multi-step (via nitrile) | -CN₄H | Acidity, Metabolic stability |
Structural Variation of the Alkyl Side Chain
Modifying the bulky 2,2-dimethylpropyl (neopentyl) group is synthetically more challenging than altering the other parts of the molecule due to its generally unreactive nature. Most strategies involve building the molecule from a different starting alkylbenzene.
Synthesis via Friedel-Crafts Acylation: A common route to 4-alkylbenzoic acids involves the Friedel-Crafts acylation of an appropriate alkylbenzene, followed by oxidation of the resulting ketone. To create analogs of this compound, one could start with different alkylbenzenes (e.g., tert-butylbenzene, isobutylbenzene) and apply the same acylation-oxidation sequence.
Modifications of Precursors: In some cases, functional groups can be introduced onto the alkyl chain itself. For example, a synthetic route starting from a precursor with a hydroxyl group on the side chain allows for the creation of new derivatives. A reported synthesis of 3-(ethoxycarbonyl)-5-(1-hydroxy-2,2-dimethylpropyl)benzoic acid demonstrates the feasibility of incorporating functionality into the alkyl substituent. d-nb.info This highlights that while direct modification of the neopentyl group is difficult, building the molecule with an already functionalized side chain is a viable strategy.
| Alkyl Side Chain | Potential Synthetic Precursor | Notes |
| -C(CH₃)₃ | tert-Butylbenzene | Creates a common analog, 4-tert-butylbenzoic acid. |
| -CH₂CH(CH₃)₂ | Isobutylbenzene | Varies steric bulk and lipophilicity. |
| -CH(OH)C(CH₃)₃ | Pivaldehyde reacted with a magnesiated benzoic acid derivative | Introduces a polar hydroxyl group on the side chain. d-nb.info |
Structure-Reactivity and Structure-Property Relationships in Derivatives
The systematic modification of the this compound scaffold allows for the investigation of structure-reactivity and structure-property relationships. These relationships can often be quantified using principles from physical organic chemistry, such as the Hammett equation. libretexts.org
The Hammett equation (log(K/K₀) = σρ) provides a framework for understanding how substituents on the aromatic ring influence the reactivity of the carboxylic acid group. msuniv.ac.in
Substituent Constant (σ): This value quantifies the electronic effect of a substituent (e.g., -NO₂, -Cl, -OCH₃) at the meta or para position. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.
Reaction Constant (ρ): This value reflects the sensitivity of a particular reaction to substituent effects.
For derivatives of this compound functionalized at the 3-position, introducing an electron-withdrawing group (e.g., -NO₂, positive σ value) will increase the acidity (pKa) of the carboxylic acid. libretexts.org This is because the substituent helps to stabilize the negative charge of the carboxylate conjugate base. Conversely, an electron-donating group at the same position would decrease the acidity. These electronic effects also influence the rates of reactions involving the carboxyl group, such as esterification or amidation.
The steric bulk of the 2,2-dimethylpropyl group, as well as any new substituents, also plays a critical role. Significant steric hindrance near the reactive centers (the carboxylic acid or the aromatic ring) can slow down reaction rates or influence the conformational preferences of the molecule, which in turn can affect its interaction with biological targets. uomustansiriyah.edu.iq
| Structural Modification | Effect on Acidity (pKa) | Effect on Reactivity of COOH | Rationale |
| Add -NO₂ at C3 | Decrease (stronger acid) | Increase | Electron-withdrawing group stabilizes the carboxylate anion. libretexts.org |
| Add -OCH₃ at C3 | Increase (weaker acid) | Decrease | Electron-donating group destabilizes the carboxylate anion. libretexts.org |
| Convert -COOH to -COOCH₃ | N/A (no longer an acid) | N/A | Removes acidic proton, increases lipophilicity. |
| Replace -C(CH₃)₃ with -H | N/A | Minor change | Removes bulky alkyl group, slightly altering electronic properties. |
Advanced Analytical Methodologies for Research Characterization
Chromatographic Separation Techniques and Method Validation
Chromatographic techniques are essential for the separation and quantification of 4-(2,2-Dimethylpropyl)benzoic acid from reaction mixtures, synthetic byproducts, or potential impurities. Method validation ensures that the analytical procedures are reliable, reproducible, and accurate for their intended purpose.
High-Performance Liquid Chromatography (HPLC) Development
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and for its quantification. A typical reversed-phase HPLC method can be developed and validated to ensure its performance. ugm.ac.idekb.eglongdom.org
A robust HPLC method would likely utilize a C18 column, which is effective for separating non-polar to moderately polar compounds. researchgate.net The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like phosphate (B84403) or acetate (B1210297) buffer, to control the pH and ensure the carboxylic acid is in a consistent ionization state. ugm.ac.idresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound while also separating it from more or less polar impurities. ekb.eg Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light. researchgate.net
Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines and would include the following parameters ekb.eglongdom.org:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
A representative HPLC method for a similar compound, 4-tert-butylbenzoic acid, provides a basis for the conditions applicable to this compound.
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|---|
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, due to the low volatility and high polarity of carboxylic acids like this compound, direct analysis by GC is challenging. bioanalysis-zone.com Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable ester. jfda-online.comresearch-solution.com
Common derivatization techniques include alkylation and silylation. bioanalysis-zone.comresearch-solution.com
Alkylation (Esterification): This involves reacting the carboxylic acid with an alkylating agent to form an ester. For instance, reacting the acid with methanol or ethanol (B145695) in the presence of an acid catalyst (e.g., BF3, HCl) yields the corresponding methyl or ethyl ester. bioanalysis-zone.com Another approach is using a reagent like 4-t-butylbenzyl bromide, which can create a derivative that is readily analyzed by GC-MS. nih.gov
Silylation: This process replaces the active hydrogen of the carboxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. youtube.com
Once derivatized, the resulting ester can be analyzed by GC, typically using a non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS). The instrument is equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification. nih.govchemicalbook.com The GC oven temperature is programmed to ramp up to ensure the separation of the derivative from other components in the sample. nih.gov
| Parameter | Condition |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Diazomethane |
| Column | DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | Initial temp 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Injector Temperature | 250°C |
| Detector (MS) | Transfer line 280°C, Ion source 230°C, Quadrupole 150°C |
| MS Scan Range | m/z 40-550 |
Advanced Spectroscopic Characterization
Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its atomic connectivity and molecular framework.
High-Resolution NMR and 2D NMR Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. High-resolution 1D (¹H and ¹³C) and 2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals in this compound. researchgate.netrsc.org
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the dimethylpropyl group, and the singlet for the nine equivalent methyl protons of the tert-butyl group. The aromatic protons would appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.
¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in a unique chemical environment, including the carboxyl carbon, the quaternary carbon of the tert-butyl group, the methylene carbon, the methyl carbons, and the four different aromatic carbons. docbrown.info
2D NMR:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which would show a correlation between the aromatic protons that are adjacent to each other. researchgate.netsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, allowing for the straightforward assignment of protonated carbons. sdsu.eduemerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular fragments. youtube.comemerypharma.comblogspot.com For instance, the methylene protons would show HMBC correlations to the adjacent aromatic carbon and the quaternary carbon of the tert-butyl group. The methyl protons would show correlations to the quaternary carbon and the methylene carbon.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| COOH | ~12-13 (broad s) | ~172 | - |
| C1 (ipso-COOH) | - | ~128 | H2/H6 |
| C2/C6 (ortho to COOH) | ~7.9 (d) | ~130 | H3/H5, COOH |
| C3/C5 (meta to COOH) | ~7.3 (d) | ~128 | H2/H6, CH₂ |
| C4 (ipso-CH₂) | - | ~150 | H3/H5, CH₂ |
| CH₂ | ~2.6 (s) | ~48 | C4, C(CH₃)₃, CH₃ |
| C(CH₃)₃ | - | ~31 | CH₂, CH₃ |
| CH₃ | ~0.9 (s) | ~29 | C(CH₃)₃, CH₂ |
Advanced Mass Spectrometry (e.g., HRMS, Tandem MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is critical for confirming the molecular weight and deducing structural features.
High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z to a very high degree of accuracy (typically to four or more decimal places). bioanalysis-zone.com This allows for the determination of the exact mass of the molecular ion, which in turn can be used to calculate the elemental composition, confirming the molecular formula C₁₂H₁₆O₂. bioanalysis-zone.comresearchgate.net
Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. This provides valuable information about the connectivity of the molecule. For this compound, characteristic fragmentation would likely involve:
Loss of a methyl group ([M-15]⁺) from the tert-butyl moiety.
Loss of the entire tert-butyl group ([M-57]⁺), leading to a prominent peak.
Cleavage of the C-C bond between the benzene ring and the carboxylic acid group, resulting in a fragment corresponding to the benzoyl cation ([M-OH]⁺ or [M-COOH]⁺).
| Technique | Information Obtained | Expected m/z Values |
|---|---|---|
| HRMS (ESI+) | Exact mass of [M+H]⁺ | 193.1223 (Calculated for C₁₂H₁₇O₂⁺) |
| Tandem MS (CID of [M+H]⁺) | Structural fragmentation pattern | 175 ([M+H - H₂O]⁺), 135 ([M+H - C₄H₉ - H]⁺), 121 ([C₇H₅O₂]⁺) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. researchgate.net This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.
For this compound, obtaining single crystals suitable for X-ray diffraction would be the first step. The analysis would reveal the precise conformation of the dimethylpropyl group relative to the benzene ring. A key feature of the crystal structure of benzoic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. researchgate.netnih.gov It is highly probable that this compound would also exhibit this hydrogen-bonded dimer motif in the solid state.
The crystallographic data would include:
Crystal System: (e.g., monoclinic, orthorhombic)
Space Group: The symmetry group of the crystal.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The position of each atom within the unit cell.
While specific crystallographic data for this compound is not publicly available, the data for a similar compound, 4-(benzyloxy)benzoic acid, illustrates the typical parameters that would be determined.
| Crystallographic Parameter | Representative Value (from a similar benzoic acid derivative) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~15.5 |
| b (Å) | ~5.3 |
| c (Å) | ~14.8 |
| β (°) | ~112 |
| Volume (ų) | ~1120 |
| Z (molecules per unit cell) | 4 |
| Key Interaction | Centrosymmetric O-H···O hydrogen-bonded dimers |
Compound Names Table
| Systematic Name | Common/Alternative Name | CAS Number |
|---|---|---|
| This compound | 4-Neopentylbenzoic acid | 65687-52-7 |
| 4-(tert-Butyl)benzoic acid | PTBBA | 98-73-7 |
| Benzoic acid | - | 65-85-0 |
| Acetonitrile | - | 75-05-8 |
| Methanol | - | 67-56-1 |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | 25561-30-2 |
| 4-(Benzyloxy)benzoic acid | - | 1486-51-7 |
Microscopic Techniques for Material Characterization
The morphological and structural characterization of crystalline compounds is crucial for understanding their physicochemical properties and predicting their behavior in various applications. While specific microscopic studies on this compound are not extensively documented in publicly available literature, the analytical principles for its characterization can be inferred from studies on analogous para-substituted benzoic acids. Techniques such as single-crystal X-ray diffraction (SCXRD), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are instrumental in providing detailed insights into the material properties of such compounds.
Generally, benzoic acid and its derivatives are known to form crystalline solids at room temperature. cymitquimica.com The crystal packing of these molecules is often dominated by the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. nih.gov These dimers then arrange themselves in various ways, influenced by other intermolecular interactions such as π-stacking of the aromatic rings, leading to different crystal morphologies. ontosight.aichemeo.com
A comprehensive characterization of this compound would involve growing single crystals, which can be achieved through methods like slow evaporation from a suitable solvent. cymitquimica.com These single crystals would then be subjected to SCXRD analysis to determine the precise atomic arrangement, including bond lengths, bond angles, and the unit cell parameters. This technique would definitively establish the molecular conformation and the supramolecular assembly in the solid state.
Following structural determination, microscopic techniques would be employed to analyze the crystal's external morphology and surface features. SEM would provide high-resolution images of the crystal surfaces, revealing details about the crystal faces, growth steps, and any surface defects. This can offer clues about the crystal growth mechanism.
AFM could be used to probe the crystal surface at an even higher, near-atomic resolution. nih.gov This technique can visualize the surface topography and, in some cases, even the arrangement of molecules on the crystal faces. For instance, studies on other organic crystals have successfully used AFM to distinguish different crystalline modifications and observe molecular patterns on the surface. nih.gov
While specific experimental data for this compound is not available, the table below provides an example of the type of crystallographic data that would be obtained from an SCXRD analysis of a similar para-substituted benzoic acid, 4-(3-chloroanilino)benzoic acid. sigmaaldrich.com
Table 1: Example Crystallographic Data for a Substituted Benzoic Acid Derivative (Data for 4-(3-chloroanilino)benzoic acid) sigmaaldrich.com
| Parameter | Value |
| Chemical Formula | C₁₃H₁₀ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.150 (6) |
| b (Å) | 13.629 (6) |
| c (Å) | 8.368 (4) |
| α (°) | 90 |
| β (°) | 103.75 (4) |
| γ (°) | 90 |
| Volume (ų) | 1344.9 (12) |
| Z | 4 |
| Dihedral Angle (rings) (°) | 34.66 (6) |
| Hydrogen Bonds | O—H···O |
This table is provided as an illustrative example of the data obtained from single-crystal X-ray diffraction analysis for a related compound and does not represent data for this compound.
The detailed characterization using these advanced microscopic and diffraction techniques is essential for establishing structure-property relationships, which are critical for the rational design of new materials with desired functionalities.
Applications in Chemical Synthesis and Materials Science Research
4-(2,2-Dimethylpropyl)benzoic Acid as a Building Block in Organic Synthesis
This compound serves as a valuable starting material and intermediate in organic synthesis. The presence of both a carboxylic acid group and a lipophilic neopentyl group allows for a range of chemical transformations, enabling the construction of more complex molecules.
The synthesis of this compound itself can be achieved through the Friedel-Crafts acylation of neopentylbenzene (B92466) with oxalyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting acyl chloride is then hydrolyzed to yield the final carboxylic acid. One documented synthesis reports a melting point of 191-193°C for the purified solid researchgate.net.
As a building block, the carboxylic acid functional group can undergo a variety of reactions, including:
Esterification: Reaction with alcohols to form esters. These esters can be further utilized in a multitude of synthetic pathways.
Amidation: Reaction with amines to form amides, which are important functional groups in many biologically active molecules and polymers.
Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 4-(2,2-Dimethylpropyl)benzyl alcohol, which can then be used in other synthetic transformations.
Conversion to Acyl Halides: The carboxylic acid can be converted to the more reactive acyl chloride, for example, by treatment with thionyl chloride. This acyl chloride is a key intermediate for introducing the 4-(2,2-dimethylpropyl)benzoyl group into other molecules.
While specific, high-yield synthetic routes using this compound as a building block for complex target molecules are not extensively detailed in broadly available literature, its fundamental reactivity as a substituted benzoic acid makes it an adaptable component for synthetic chemists.
Integration into Polymer and Macromolecular Systems
The incorporation of this compound into polymer and macromolecular systems can be envisaged through several synthetic strategies, although specific examples in the scientific literature are not widely reported. The bulky neopentyl group can be expected to influence the physical and mechanical properties of the resulting polymers, such as their solubility, thermal stability, and chain packing.
Potential methods for its integration into macromolecular structures include:
Polycondensation Reactions: The carboxylic acid or its activated derivatives (e.g., acyl chloride) can be reacted with difunctional monomers, such as diols or diamines, to form polyesters or polyamides, respectively. The neopentyl group would be a pendant group along the polymer chain.
Chain-Growth Polymerization: While the benzoic acid itself is not typically a monomer for chain-growth polymerization, it could be chemically modified to incorporate a polymerizable group, such as a vinyl or acrylic moiety. Polymerization of such a monomer would lead to a polymer with pendant 4-(2,2-dimethylpropyl)benzoate groups.
Post-Polymerization Modification: A pre-existing polymer with reactive functional groups (e.g., hydroxyl or amino groups) could be modified by reacting it with 4-(2,2-dimethylpropyl)benzoyl chloride. This would attach the 4-(2,2-dimethylpropyl)benzoyl moiety to the polymer backbone.
Contribution to the Development of Liquid Crystalline Materials
The molecular shape of this compound, with its rigid aromatic core and flexible alkyl group, is a common motif in the design of thermotropic liquid crystals. While direct studies on the liquid crystalline properties of this specific compound are not extensively documented, the broader class of 4-alkylbenzoic acids is well-known for its liquid crystalline behavior acs.orgnih.gov.
The formation of liquid crystal phases in these materials is often driven by the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules. This creates a more elongated, rod-like supramolecular structure that is conducive to the formation of nematic or smectic phases upon heating. The nature and length of the alkyl chain play a crucial role in determining the type of liquid crystalline phase and the transition temperatures.
It is plausible that this compound, or its derivatives, could exhibit liquid crystalline properties. The bulky neopentyl group would influence the intermolecular interactions and the packing of the molecules, which would, in turn, affect the mesophase behavior. However, without specific experimental data, any discussion on its liquid crystalline properties remains speculative. Research on other 4-alkylbenzoic acids suggests that this is a promising area for investigation acs.orgnih.gov.
Role in the Creation of Advanced Functional Materials
The term "advanced functional materials" encompasses a wide range of materials designed for specific applications based on their unique chemical or physical properties. While there is a lack of specific research articles detailing the use of this compound in this context, its structural features suggest potential avenues for exploration.
The bulky, hydrophobic neopentyl group could be exploited to create materials with specific surface properties, such as water repellency. Incorporation of this moiety into dyes, for instance, could modify their solubility and aggregation behavior, which is important for applications in organic electronics.
Furthermore, the aromatic ring of this compound can be functionalized to introduce other active groups, leading to multifunctional molecules. These could then be used to create materials with tailored optical, electronic, or sensory properties. The development of such materials would depend on targeted synthetic strategies to incorporate the 4-(2,2-dimethylpropyl)phenyl group into larger, functional molecular architectures. At present, however, the scientific literature does not provide specific examples of advanced functional materials derived from this particular benzoic acid derivative.
Design of Metal-Organic Frameworks (MOFs) Utilizing this compound as a Linker
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linker molecules. The choice of the organic linker is critical in determining the structure, porosity, and functional properties of the resulting MOF. Benzoic acid and its derivatives are commonly used as linkers in MOF synthesis.
The hydrophobic nature of the neopentyl group could also be used to create MOFs with hydrophobic pore surfaces. Such materials could be useful for the selective adsorption of nonpolar molecules or for applications in catalysis where the presence of water is detrimental.
Future Research Directions and Unexplored Avenues
Catalyst Development for Efficient Synthesis Pathways of 4-(2,2-Dimethylpropyl)benzoic Acid
The synthesis of this compound, while established, presents opportunities for optimization through the development of advanced catalytic systems. Current methods, such as the oxidation of 4-(2,2-dimethylpropyl)styrene using ruthenium dioxide (RuO₂), can be resource-intensive. acs.org Future research should focus on creating more efficient and selective catalysts.
Key areas for investigation include:
Homogeneous Catalysis: Exploring alternative homogeneous catalysts, like palladium-based systems or trivalent phosphorus compounds, may offer milder reaction conditions and improved yields. ucj.org.uabohrium.com The influence of ligands on the catalytic cycle could be a key focus to tailor selectivity for the 4-(2,2-dimethylpropyl) substituent.
Biocatalysis: The use of enzymes or whole-cell biocatalysts presents a green alternative for the synthesis of benzoic acid derivatives. Future work could involve screening for or engineering enzymes capable of selectively oxidizing the precursor alkylbenzene to the desired carboxylic acid.
A comparative analysis of potential catalytic systems is presented in Table 1.
Table 1: Potential Catalytic Systems for this compound Synthesis
| Catalyst Type | Potential Catalyst | Advantages | Research Focus |
|---|---|---|---|
| Heterogeneous | CeO₂-CuO | Recyclability, ease of separation | Optimization of support and metal loading |
| Homogeneous | Palladium complexes | Mild reaction conditions, high selectivity | Ligand design to control reactivity |
Exploration of Novel Reaction Chemistries Involving this compound
The steric hindrance imposed by the neopentyl group of this compound can be exploited to explore novel reaction pathways and synthesize unique molecular architectures.
Future research could investigate:
Friedel-Crafts Acylation: Studying the behavior of this compound in Friedel-Crafts reactions could lead to the synthesis of novel ketones. unlp.edu.ar The bulky substituent may direct the acylation to specific positions or influence the reaction rate in interesting ways compared to less hindered benzoic acids.
Annulation Reactions: Employing this benzoic acid derivative in palladium-catalyzed annulation reactions with phenols or other suitable partners could yield complex polycyclic and heterocyclic compounds, such as dibenzopyranones. bohrium.com The steric bulk could play a crucial role in the regioselectivity of the cyclization process.
Conversion to Anilines: Investigating the one-pot conversion of this compound to the corresponding aniline (B41778) using reagents like tosyl azide (B81097) under transition-metal-free conditions would be a valuable synthetic transformation. rsc.org
Multi-component Reactions: Utilizing this acid in one-pot, multi-component reactions can lead to the efficient synthesis of complex molecules like oxazine (B8389632) derivatives. oiccpress.com
Advanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, thereby guiding experimental efforts.
Areas for future computational studies include:
Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations: These methods can be used to determine the molecule's electronic structure, vibrational frequencies, and thermochemical properties. researchgate.net Such calculations can provide insights into its stability and reactivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: If this compound or its derivatives are found to have biological activity, QSAR models can be developed to correlate their structural features with their activity, aiding in the design of more potent analogs. dergipark.org.tr
Molecular Docking Simulations: For potential pharmaceutical or materials science applications, molecular docking can predict the binding interactions of this compound with target proteins or within crystal lattices. mdpi.comnih.gov This can help in understanding its mechanism of action or its self-assembly behavior.
Reaction Mechanism Simulations: Computational modeling can elucidate the detailed mechanisms of reactions involving this acid, such as the role of catalysts and the influence of its bulky substituent on transition states. nih.gov
Integration with Nanotechnology and Supramolecular Assemblies
The unique shape and functional groups of this compound make it an interesting candidate for applications in nanotechnology and supramolecular chemistry.
Future research directions could include:
Self-Assembled Monolayers (SAMs): Investigating the formation of SAMs of this compound on various substrates. The bulky neopentyl group could influence the packing density and surface properties of the resulting monolayer, making it a candidate for applications like atomic layer deposition (ALD) inhibition. mdpi.comresearchgate.net
Supramolecular Liquid Crystals: Exploring the use of this benzoic acid derivative as a component in hydrogen-bonded supramolecular structures. acs.orgjst.go.jp Its interaction with other molecules, such as diaminopyridines, could lead to the formation of novel liquid-crystalline materials with unique phase behaviors. jst.go.jp
Functionalized Nanoparticles: The carboxyl group can be used to anchor this compound onto the surface of metal oxide nanoparticles like TiO₂. acs.org This could create functionalized nanomaterials with tailored interfacial properties for applications in catalysis or electronics.
Cocrystal Engineering: The formation of cocrystals with other active pharmaceutical ingredients or functional molecules could be explored to modify properties such as solubility and stability. nih.goviucr.org
Sustainable and Green Chemistry Approaches in the Utilization of this compound
Applying the principles of green chemistry to the synthesis and application of this compound is crucial for sustainable development.
Future research should focus on:
Bio-based Feedstocks: Investigating the potential for producing the precursors to this compound from renewable, bio-based sources like lignin. rsc.org
Green Solvents and Reagents: Developing synthetic routes that utilize environmentally benign solvents like water or ethanol (B145695) and replace hazardous reagents with greener alternatives. researchgate.netmdpi.com For example, using atmospheric oxygen with an organic catalyst for oxidation reactions instead of heavy metal oxidants. misericordia.edu
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. sparkl.me
Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for instance, by using microwave irradiation to shorten reaction times. oiccpress.com
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-(2,2-Dimethylpropyl)benzoic acid?
To improve reaction yield and purity:
- Controlled reaction conditions : Use stepwise addition of precursors (e.g., ethyl pivalate) to avoid side reactions .
- Analytical monitoring : Employ HPLC or TLC to track reaction progress and confirm intermediate formation .
- Purification : Utilize recrystallization or column chromatography to isolate the final product. Example: A reported synthesis of a related benzoic acid derivative achieved >95% purity using these methods .
Q. How can researchers validate the structural integrity of this compound?
Use a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : Assign peaks for the dimethylpropyl group (e.g., singlet for 6H at δ ~1.3 ppm) and aromatic protons .
- Mass spectrometry : Confirm the molecular ion peak (e.g., m/z 220.3 for C₁₃H₁₈O₂) .
- X-ray crystallography : Resolve bond angles and spatial arrangement of substituents, as demonstrated for structurally similar benzoic acid derivatives .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Wear gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Storage : Keep the compound in a cool, dry environment (2–8°C) to prevent degradation .
Advanced Research Questions
Q. How does this compound interact with biological targets such as enzymes?
- Mechanistic studies : The bulky dimethylpropyl group may sterically hinder binding to active sites. For example, trifluoroethyl-substituted benzoic acid derivatives inhibit bacterial ribosomes by disrupting protein synthesis .
- In vitro assays : Measure IC₅₀ values using fluorescence-based enzymatic assays (e.g., carbonic anhydrase inhibition) .
- Structural analogs : Compare activity with derivatives lacking the dimethylpropyl group to isolate steric effects .
Q. How can conflicting data on the compound’s bioavailability be resolved?
- Formulation strategies : Develop solid dispersions via spray drying to enhance solubility, as demonstrated for a poorly water-soluble benzoic acid analog .
- In vivo pharmacokinetics : Administer radiolabeled this compound in animal models to track absorption and metabolism .
- Computational modeling : Predict logP and solubility using software like COSMO-RS to correlate with experimental results .
Q. What methods are effective in analyzing the compound’s stability under varying pH conditions?
- Accelerated stability testing : Incubate the compound in buffers (pH 1–12) at 40°C for 14 days, then quantify degradation via HPLC .
- Degradation product identification : Use LC-MS to detect hydrolysis byproducts (e.g., free benzoic acid or decarboxylated analogs) .
- Kinetic analysis : Apply the Arrhenius equation to predict shelf life at standard storage temperatures .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data?
- Replicate experiments : Ensure consistent assay conditions (e.g., enzyme source, buffer composition) .
- Control compounds : Test reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .
- Meta-analysis : Compare data across studies, noting variables like cell line specificity or compound purity .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for this compound Derivatives
| Step | Reagents/Conditions | Analytical Method | Yield/Purity | Reference |
|---|---|---|---|---|
| Esterification | Ethyl pivalate, H₂SO₄, 60°C, 6 hr | TLC (Hexane:EtOAc 3:1) | 85% crude, 95% pure after purification | |
| Oximization | NH₂OH·HCl, EtOH, reflux | ¹H NMR | 78% | |
| Final hydrolysis | NaOH (10%), 80°C, 2 hr | HPLC (C18 column) | 92% |
Q. Table 2: Biological Activity of Structural Analogs
| Compound | Target Enzyme | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|---|
| 4-(Trifluoroethylsulfamoyl) analog | Carbonic anhydrase IX | 0.12 | Competitive inhibition | |
| Unsubstituted benzoic acid | Carbonic anhydrase IX | >100 | No significant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
